molecular formula C21H23N5O6 B12062873 Pemetrexed-5-methyl ester

Pemetrexed-5-methyl ester

Cat. No.: B12062873
M. Wt: 441.4 g/mol
InChI Key: KHRSEJRFFOKXIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pemetrexed-5-methyl ester typically involves the esterification of pemetrexed. One common method starts with the reaction of 4-(2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: For industrial production, the process is scaled up using large reactors with precise control over temperature and pH. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Post-reaction purification typically involves crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Pemetrexed-5-methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Pemetrexed-5-methyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Pemetrexed-5-methyl ester is unique due to its multitargeted approach, inhibiting multiple enzymes simultaneously, which enhances its efficacy against a broad range of tumors. Its ability to be used in combination with other chemotherapeutic agents further distinguishes it from other antifolates .

Properties

Molecular Formula

C21H23N5O6

Molecular Weight

441.4 g/mol

IUPAC Name

2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-methoxy-5-oxopentanoic acid

InChI

InChI=1S/C21H23N5O6/c1-32-15(27)9-8-14(20(30)31)24-18(28)12-5-2-11(3-6-12)4-7-13-10-23-17-16(13)19(29)26-21(22)25-17/h2-3,5-6,10,14H,4,7-9H2,1H3,(H,24,28)(H,30,31)(H4,22,23,25,26,29)

InChI Key

KHRSEJRFFOKXIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Origin of Product

United States

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